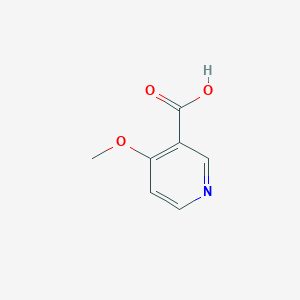

4-Methoxynicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-2-3-8-4-5(6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFMVOIWKXLAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626247 | |

| Record name | 4-Methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-31-8 | |

| Record name | 4-Methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxynicotinic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the key physicochemical properties of 4-Methoxynicotinic acid. While extensive research on the specific biological activities and signaling pathways of this compound is not widely available in peer-reviewed literature, this document serves as a foundational resource for its chemical identity and characteristics.

Core Physicochemical Data

This compound, a pyridine derivative, is identified by the following key parameters. This data is essential for accurate sourcing, formulation, and experimental design.

| Parameter | Value | Reference |

| CAS Number | 10177-31-8 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.1354 g/mol | [1] |

| Purity | ≥95% (commercially available) |

Synthesis and Research Applications

Currently, detailed experimental protocols for the synthesis of this compound and its specific biological applications are not extensively documented in publicly accessible scientific literature. The compound is available from various chemical suppliers, indicating its use in research, likely as a building block or intermediate in the synthesis of more complex molecules.

Logical Relationship: Chemical Identification

The diagram below illustrates the fundamental relationship between the common name and the primary chemical identifiers for this compound. Accurate identification is the first step in any research or development workflow.

Caption: Core identifiers for this compound.

Conclusion

While this compound is a well-defined chemical entity with an established CAS number and molecular weight, its biological role, mechanism of action, and associated signaling pathways remain areas for future investigation. Researchers interested in this compound may need to undertake exploratory studies to elucidate its potential therapeutic or biological functions. The information provided herein serves as a verified starting point for such endeavors.

References

Spectroscopic Profile of 4-Methoxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic data for 4-Methoxynicotinic acid. Due to the limited availability of a complete, unified dataset in publicly accessible literature, this document compiles predicted data based on analogous compounds and general spectroscopic principles, alongside detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and pyridine ring nitrogen.

| Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (ortho to -COOH) | ~8.9 - 9.1 | Singlet | - |

| H-6 (ortho to N) | ~8.5 - 8.7 | Doublet | ~5.0 - 6.0 |

| H-5 (meta to -COOH) | ~7.0 - 7.2 | Doublet | ~5.0 - 6.0 |

| -OCH₃ | ~3.9 - 4.1 | Singlet | - |

| -COOH | ~11.0 - 13.0 | Broad Singlet | - |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and often appears as a broad signal.

¹³C NMR (Carbon-13 NMR) Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O (Carboxylic Acid) | ~165 - 170 |

| C-4 (ipso, attached to -OCH₃) | ~160 - 165 |

| C-2 (ipso, attached to -COOH) | ~150 - 155 |

| C-6 | ~148 - 152 |

| C-3 | ~120 - 125 |

| C-5 | ~108 - 112 |

| -OCH₃ | ~55 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, methoxy, and pyridine functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic, -OCH₃) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C and C=N stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong |

| C-O stretch (Aryl Ether) | 1275 - 1200 and 1075 - 1020 | Strong |

| O-H bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Ion | Predicted m/z | Description |

| [M]+• | 153.04 | Molecular Ion |

| [M-OH]+ | 136.04 | Loss of hydroxyl radical |

| [M-COOH]+ | 108.04 | Loss of carboxyl group |

| [M-OCH₃]+ | 122.03 | Loss of methoxy radical |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as the chemical shifts can vary.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

-

Instrumentation and Data Acquisition :

-

Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

For ¹H NMR :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 14 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

For ¹³C NMR :

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small, powdered amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition :

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a compound like this compound, direct infusion or introduction via Gas Chromatography (GC) or Liquid Chromatography (LC) can be used. For LC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

-

Ionization :

-

Electrospray ionization (ESI) is a common and suitable technique for this type of molecule, typically run in positive or negative ion mode.

-

Electron ionization (EI) can also be used, particularly with GC-MS, which will likely lead to more fragmentation.

-

-

Mass Analysis and Detection :

-

A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion to generate the mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

The Potential Biological Activities of 4-Methoxynicotinic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 4-methoxynicotinic acid, focusing on its plausible role as a modulator of the hypoxia-inducible factor (HIF) pathway. While direct evidence of this compound as a potent prolyl hydroxylase domain (PHD) inhibitor is not extensively documented in publicly available literature, its structural similarity to known HIF stabilizers and the established activity of other nicotinic acid derivatives in this domain suggest its potential as a scaffold or precursor for novel therapeutic agents. This document provides a comprehensive overview of the underlying biological mechanisms, detailed experimental protocols for assessing such activity, and a framework for interpreting potential findings.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and its Therapeutic Potential

The cellular response to low oxygen levels, or hypoxia, is primarily orchestrated by the hypoxia-inducible factor (HIF) family of transcription factors. Under normoxic conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized and targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within the HIF-α subunit by a family of enzymes known as prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event allows for the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.

In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is diminished, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in a myriad of adaptive processes, including erythropoiesis (via erythropoietin, EPO), angiogenesis (via vascular endothelial growth factor, VEGF), and metabolic reprogramming.

The pharmacological inhibition of PHD enzymes presents a compelling therapeutic strategy to mimic a hypoxic response, thereby upregulating the production of beneficial proteins like EPO. This has led to the development of a new class of drugs known as HIF prolyl hydroxylase inhibitors (HIF-PHIs) for the treatment of anemia associated with chronic kidney disease.

This compound: A Potential Scaffold for PHD Inhibition

While this compound has not been prominently featured as a standalone PHD inhibitor in major studies, its core nicotinic acid structure is a key component in a variety of biologically active molecules. Research into the structure-activity relationships of PHD inhibitors has revealed that various pyridine-based scaffolds can serve as effective inhibitors. These compounds often act as 2-oxoglutarate mimetics, chelating the ferrous iron at the active site of the PHD enzyme and preventing the hydroxylation of HIF-α.

The synthesis of various PHD inhibitors has utilized nicotinic acid derivatives as starting materials or key intermediates. Therefore, it is plausible that this compound could serve as a valuable building block in the synthesis of more complex and potent PHD inhibitors. Its methoxy and carboxylic acid functional groups offer handles for chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

Signaling Pathways and Experimental Workflows

To investigate the potential biological activities of this compound as a HIF-PHI, a series of well-established experimental workflows can be employed. These workflows are designed to assess its direct enzymatic inhibition, its effect on HIF-1α stabilization in a cellular context, and its engagement with the target protein.

An In-depth Technical Guide to 4-Methoxynicotinic Acid Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methoxynicotinic acid derivatives and analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and oncology.

Core Concepts: Synthesis and Biological Significance

This compound, a pyridine derivative, serves as a versatile scaffold for the development of novel bioactive compounds. The presence of the methoxy group at the 4-position and the carboxylic acid at the 3-position of the pyridine ring provides key handles for chemical modification, allowing for the generation of diverse libraries of esters, amides, and other analogs. These modifications can significantly influence the physicochemical properties and biological activity of the parent molecule.

Derivatives of nicotinic acid have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The exploration of this compound derivatives, in particular, is an emerging area of interest with the potential to yield novel therapeutic candidates.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves standard organic chemistry transformations targeting the carboxylic acid moiety.

General Synthesis of this compound Esters

Esterification of this compound can be achieved through various methods, with the Fischer-Speier esterification being a common approach.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

General Synthesis of this compound Amides

Amide derivatives are typically synthesized by activating the carboxylic acid group of this compound, followed by reaction with a primary or secondary amine.

Experimental Protocol: Amide Synthesis via Acyl Chloride

-

Acyl Chloride Formation: Convert this compound to its corresponding acyl chloride by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or toluene. This reaction is often performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

Amine Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent.

-

Reaction: Slowly add the freshly prepared 4-methoxynicotinoyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amide can be purified by recrystallization or column chromatography.

A general workflow for the synthesis of this compound amides is depicted below.

Biological Activities of this compound Derivatives

Derivatives of nicotinic acid have shown promise in various therapeutic areas, with a significant focus on their anticancer potential. The biological activity of these compounds is highly dependent on the nature of the substituents introduced.

Anticancer Activity

Several studies have reported the cytotoxic effects of nicotinic acid derivatives against various cancer cell lines. While specific data for a broad range of this compound analogs is still emerging, preliminary findings suggest that these compounds may exhibit antiproliferative activity. The table below summarizes the reported anticancer activity of some representative nicotinic acid derivatives to provide a comparative context.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| NA-1 | Nicotinic acid hydrazone | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [1] |

| NA-2 | 1,3,4-Oxadiazoline of nicotinic acid | Bacillus subtilis ATCC 6633 | 7.81 | [1] |

| NA-3 | 1,3,4-Oxadiazoline of nicotinic acid | Staphylococcus aureus ATCC 6538 | 7.81 | [1] |

| 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast Cancer) | 0.11 | [2] |

| 4d | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast Cancer) | 0.18 | [2] |

| 16b | 4-Oxoquinoline-3-carboxamide | ACP03 (Gastric Cancer) | 1.92 | [3] |

| 17b | 4-Oxoquinoline-3-carboxamide | ACP03 (Gastric Cancer) | 5.18 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The general workflow for an MTT assay is illustrated below.

Enzyme Inhibition

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can be modified to fit into the active sites of various enzymes. While specific enzyme inhibition data for this compound analogs is limited, related heterocyclic compounds have shown inhibitory activity against enzymes such as farnesyl protein transferase.

Potential Signaling Pathways

The anticancer activity of small molecules is often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways modulated by this compound derivatives are yet to be fully elucidated, the PI3K/Akt/mTOR and MAPK/ERK pathways are common targets for anticancer agents and represent plausible mechanisms of action.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.[4] Natural products and their derivatives have been shown to inhibit this pathway at various nodes.[4]

A simplified representation of the PI3K/Akt/mTOR signaling pathway is shown below.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival.[5] The Ras/Raf/MEK/ERK cascade is a central component of this pathway and is frequently activated in cancer.[5]

A simplified diagram of the MAPK/ERK signaling pathway is presented below.

Future Directions

The field of this compound derivatives and analogs holds considerable promise for the discovery of novel therapeutic agents. Future research should focus on:

-

Expansion of Chemical Libraries: Synthesizing a broader range of derivatives with diverse substitutions to establish clear structure-activity relationships (SAR).

-

Comprehensive Biological Screening: Evaluating the synthesized compounds against a wide panel of cancer cell lines and relevant enzymes to identify potent and selective inhibitors.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the most active compounds to understand their mechanism of action.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of lead compounds in preclinical animal models of cancer.

By systematically exploring the chemical space and biological activities of this compound derivatives, the scientific community can unlock their full potential in the development of next-generation therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxynicotinic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data for 4-Methoxynicotinic acid and structurally related compounds. A complete, verified Safety Data Sheet (SDS) for this compound (CAS No. 10177-31-8) was not available at the time of writing. All handling and safety procedures should be conducted with caution and in accordance with established laboratory safety protocols.

Introduction

This compound is a pyridinecarboxylic acid derivative with potential applications in pharmaceutical research and development. As with any chemical substance, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the known and inferred safety and handling precautions for this compound, based on data from structurally similar compounds.

Hazard Identification and Classification

While a specific GHS classification for this compound is not definitively available, data from analogous compounds, such as other methoxynicotinic acid isomers and substituted nicotinic acids, strongly suggest the following potential hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Consequently, this compound should be handled as a hazardous substance with the appropriate precautions.

Signal Word: Warning[1]

Precautionary Statements

The following precautionary statements, derived from safety data for similar compounds, should be observed[1][2]:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are limited. The following table summarizes available information for the compound and its isomers, as well as a structurally related compound, 4-Methoxybenzoic acid. The significant variation in melting points among isomers highlights the need for experimental determination of the properties of this compound.

| Property | This compound | 2-Methoxynicotinic acid | 5-Methoxynicotinic acid | 4-Methoxybenzoic acid |

| CAS Number | 10177-31-8[3][4][5] | 16498-81-0 | 20826-03-3[6] | 100-09-4[7][8] |

| Molecular Formula | C₇H₇NO₃[4][5] | C₇H₇NO₃ | C₇H₇NO₃[6] | C₈H₈O₃[8] |

| Molecular Weight | 153.14 g/mol [4] | 153.14 g/mol | 153.14 g/mol [6] | 152.15 g/mol [8] |

| Appearance | Likely a white to off-white crystalline solid. | Not specified. | Not specified. | White to slightly gray-beige powder.[7] |

| Melting Point | Data not available. | 144-146 °C | 235-237 °C[6] | 182-185 °C[7] |

| Boiling Point | Data not available. | 78 °C at 0.1 torr | Data not available. | 275-277 °C[8] |

| Solubility | Data not available. Likely sparingly soluble in water, soluble in organic solvents. | Data not available. | Data not available. | Sparingly soluble in water (0.3 g/L at 20°C); soluble in alcohol and ether.[7][8] |

Safety and Handling Protocols

Based on the inferred hazards, the following protocols are recommended for handling this compound in a laboratory setting.

Engineering Controls

-

Work with this compound in a well-ventilated area.

-

A certified chemical fume hood is required for any procedures that may generate dust or aerosols.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.

Handling Procedures

-

Avoid all personal contact with the substance.

-

Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or other secure area.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention. Provide the attending physician with this safety information.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes.

-

In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as described in Section 4.2. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely available. Researchers should develop specific protocols based on the requirements of their individual experiments, incorporating the safety and handling procedures outlined in this guide. A general workflow for handling a crystalline solid organic acid is provided below.

Caption: General experimental workflow for handling a solid organic acid.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, related compounds have shown notable effects. For instance, derivatives of 4-Methoxybenzoic acid have demonstrated anticancer, antimicrobial, and antioxidant properties. Some of these effects are mediated through the inhibition of key cell survival pathways, such as the Akt/NF-κB signaling pathway. Further research is warranted to determine if this compound exhibits similar biological activities.

Caption: Hypothesized inhibition of the Akt/NF-κB pathway by this compound.

Conclusion

This compound should be handled with care in a laboratory setting, assuming it to be an irritant to the skin, eyes, and respiratory system. Adherence to standard safety protocols, including the use of appropriate engineering controls and personal protective equipment, is crucial. While there are gaps in the specific physical, chemical, and toxicological data for this compound, the information available for structurally related molecules provides a solid foundation for its safe handling. Further research is needed to fully characterize the properties and biological activities of this compound.

References

- 1. aksci.com [aksci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. bjoka-vip.com [bjoka-vip.com]

- 4. appchemical.com [appchemical.com]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 8. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

A Technical Guide to 4-Methoxynicotinic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Methoxynicotinic acid, a key chemical intermediate for researchers in the fields of drug discovery and life sciences. This document outlines commercial suppliers, key quantitative data, and practical guidance for its use in experimental settings.

Commercial Suppliers and Quantitative Data

For researchers looking to source this compound (CAS Number: 10177-31-8), a variety of commercial suppliers offer different grades and quantities. To facilitate comparison, the following table summarizes key quantitative data from several suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Santa Cruz Biotechnology | sc-225308 | ≥98% | Contact Supplier | Contact Supplier |

| CP Lab Safety | AAB-AA0005D7-5g | 95% | 5 g | $222.40 |

| CyclicPharma | SL11841 | ≥98% | Contact Supplier | Contact Supplier |

| ChemBK | N/A | 95%, 98% | Contact Supplier | Contact Supplier |

| Appchem | AI06855 | N/A | Contact Supplier | Contact Supplier |

| BLD Pharm | N/A | N/A | Contact Supplier | Contact Supplier |

| Matrix Scientific | 011102 | N/A | 5 g, 25 g, 100 g | $11.00 (5g), $19.00 (25g), $59.00 (100g) |

Physicochemical Properties and Handling

Solubility:

The solubility of nicotinic acid has been determined in various common laboratory solvents. This information can serve as a useful starting point for preparing stock solutions of this compound. A study on nicotinic acid reported the following solubility order: dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile.[1] Given its structural similarity, this compound is expected to be readily soluble in DMSO and ethanol.[2][3] For cell-based assays, preparing a concentrated stock solution in DMSO is a common practice.

Stability:

The stability of any research chemical is critical for reproducible experimental results. While specific stability data for this compound in cell culture media is not published, general considerations for the stability of small molecules in such media should be taken into account. Factors such as pH, temperature, and interaction with media components can affect compound stability.[4][5] It is recommended to prepare fresh working solutions from a frozen stock for each experiment to minimize degradation. A general protocol for assessing the stability of a compound in cell culture media is provided in the experimental protocols section.

Experimental Protocols

While specific, published experimental protocols detailing the use of this compound are limited, this section provides representative methodologies for common laboratory procedures based on best practices for similar small molecules.

Preparation of Stock Solutions

A precise and accurate stock solution is the foundation of reliable experimental data.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a stock solution of this compound.

Methodology:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Solvent Addition: Add a precise volume of a suitable solvent, such as DMSO, to the weighed compound to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds but should be done with caution to avoid degradation.

-

Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.

In Vitro Cell-Based Assay Protocol (General)

This protocol provides a general framework for assessing the biological activity of this compound in a cell-based assay.

Experimental Workflow for a Cell-Based Assay

Caption: General workflow for conducting an in vitro cell-based assay.

Methodology:

-

Cell Seeding: Seed the cells of interest into a multi-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Assay Readout: Perform the specific assay to measure the desired biological endpoint (e.g., cell viability, proliferation, apoptosis, or a specific signaling event).

-

Data Analysis: Analyze the data to determine the effect of this compound on the measured parameter.

Signaling Pathway Analysis

Currently, there is limited published information directly implicating this compound in specific signaling pathways. However, nicotinic acid (niacin) is known to exert its effects through the G protein-coupled receptor, HM74A, which can influence the arachidonic acid signaling pathway.[6] Researchers investigating the mechanism of action of this compound may consider exploring its potential interaction with nicotinic acid receptors and downstream signaling cascades.

Hypothetical Signaling Pathway Investigation

Caption: A logical diagram for investigating the potential signaling pathway of this compound.

This guide provides a foundational resource for researchers working with this compound. As with any research chemical, it is imperative to consult the latest safety and handling information and to validate experimental protocols within your specific laboratory context.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

- 6. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 4-Methoxynicotinic Acid: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Geometry Optimization

The initial step in the theoretical investigation of a molecule is the determination of its most stable three-dimensional conformation, known as geometry optimization. This is typically achieved using quantum chemical methods, most notably Density Functional Theory (DFT).

Computational Protocol for Geometry Optimization

A common and robust method for the geometry optimization of organic molecules like 4-Methoxynicotinic acid involves the following steps:

-

Initial Structure Creation: A 2D or 3D model of this compound is constructed using molecular modeling software.

-

Choice of Computational Method: Density Functional Theory (DFT) is widely employed due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for such systems.

-

Basis Set Selection: A basis set is a set of mathematical functions used to describe the atomic orbitals. The 6-311++G(d,p) basis set is a good starting point, offering a good compromise between accuracy and computational expense. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogens, respectively, allowing for more flexibility in the description of bonding.

-

Optimization Algorithm: An iterative algorithm, such as the Berny optimization algorithm, is used to find the minimum energy structure. The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Optimized Geometrical Parameters

The following table presents representative optimized geometrical parameters (bond lengths and bond angles) for this compound, derived from DFT calculations on analogous structures. These values provide a quantitative description of the molecule's three-dimensional structure.

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 | 117.0 |

| C2-C3 | 1.40 | N1-C2-C3 | 123.5 |

| C3-C4 | 1.39 | C2-C3-C4 | 119.0 |

| C4-C5 | 1.39 | C3-C4-C5 | 120.0 |

| C5-C6 | 1.39 | C4-C5-C6 | 119.5 |

| C6-N1 | 1.34 | C5-C6-N1 | 121.0 |

| C3-C7 | 1.50 | C2-C3-C7 | 120.5 |

| C4-O9 | 1.36 | C3-C4-O9 | 125.0 |

| C7-O8 | 1.22 | C3-C7-O8 | 124.0 |

| C7-O10 | 1.35 | C3-C7-O10 | 112.0 |

| O9-C11 | 1.43 | C4-O9-C11 | 118.0 |

| C7-O10-H11 | - | C7-O10-H11 | 108.0 |

Note: These values are illustrative and based on typical bond lengths and angles for similar molecular fragments. For precise research, it is recommended to perform dedicated calculations for this compound.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide insights into the molecule's bonding and structure.

Computational Protocol for Vibrational Frequencies

The calculation of vibrational frequencies is typically performed on the optimized geometry using the same level of theory and basis set. The output provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies.

Calculated Vibrational Frequencies

The following table summarizes the key calculated vibrational frequencies for this compound and their assignments, based on studies of related molecules.

| Frequency (cm⁻¹) | Assignment | Description |

| ~3500 | O-H stretch | Stretching of the carboxylic acid hydroxyl group |

| ~3100-3000 | C-H stretch (aromatic) | Stretching of C-H bonds on the pyridine ring |

| ~2950 | C-H stretch (methyl) | Asymmetric and symmetric stretching of the methoxy group C-H bonds |

| ~1720 | C=O stretch | Stretching of the carbonyl group in the carboxylic acid |

| ~1600, ~1580 | C=C, C=N stretch | Aromatic ring stretching vibrations |

| ~1450 | C-H bend (methyl) | Bending vibrations of the methoxy group |

| ~1250 | C-O stretch (asymmetric) | Asymmetric stretching of the C-O-C bond of the methoxy group |

| ~1030 | C-O stretch (symmetric) | Symmetric stretching of the C-O-C bond of the methoxy group |

| ~850 | C-H out-of-plane bend | Out-of-plane bending of aromatic C-H bonds |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Computational Protocol for FMO Analysis

The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the same level of theory. These energies are then used to calculate various global reactivity descriptors.

Electronic Properties and Reactivity Descriptors

The following table presents typical values for the electronic properties of this compound, which can be derived from the HOMO and LUMO energies.

| Parameter | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.5 | Electron-donating capacity |

| LUMO Energy (ELUMO) | - | -1.8 | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 | Chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | 6.5 | Energy required to remove an electron |

| Electron Affinity (EA) | -ELUMO | 1.8 | Energy released upon gaining an electron |

| Electronegativity (χ) | (IP + EA) / 2 | 4.15 | Ability to attract electrons |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.35 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.21 | Reciprocal of hardness, indicates reactivity |

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Workflow for Theoretical Study of this compound

Caption: A generalized workflow for the theoretical study of this compound.

Conclusion

This technical guide has outlined the fundamental theoretical methodologies for the computational study of this compound. By employing Density Functional Theory, researchers can gain profound insights into the molecule's geometric and electronic structure, vibrational properties, and chemical reactivity. The presented protocols and tabulated data, while based on analogous systems, provide a robust framework for initiating and conducting in-depth theoretical investigations. Such computational explorations are invaluable for understanding the molecule's behavior at a quantum level and for guiding the rational design and development of novel therapeutic agents. It is recommended that for specific applications, dedicated computational studies on this compound be performed to obtain precise and reliable data.

Methodological & Application

Synthesis of 4-Methoxynicotinic Acid: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxynicotinic acid, a valuable building block in pharmaceutical and materials science research. The protocols outlined herein describe two primary synthetic routes starting from commercially available precursors: 4-chloronicotinic acid and 4-hydroxynicotinic acid. These methods have been selected for their reliability and scalability, offering researchers reproducible procedures for obtaining high-purity this compound.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structural motif is found in compounds investigated for a range of therapeutic applications. The methoxy group at the 4-position of the pyridine ring significantly influences the electronic properties and metabolic stability of the molecule, making it a desirable scaffold for drug design and development. This application note provides detailed procedures for the preparation of this compound from two common starting materials, enabling researchers to select the most suitable route based on reagent availability and experimental capabilities.

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic routes to this compound.

| Starting Material | Synthetic Route | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |

| 4-Chloronicotinic Acid | Nucleophilic Aromatic Substitution | Sodium Methoxide | Methanol | 4 hours | 85-95 | >98 |

| 4-Hydroxynicotinic Acid | O-Methylation | Dimethyl Sulfate, Sodium Bicarbonate | Acetone | 24 hours | 96 (analogous) | High |

Experimental Protocols

Protocol 1: Synthesis from 4-Chloronicotinic Acid via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 4-chloronicotinic acid through a nucleophilic aromatic substitution reaction with sodium methoxide. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro group by the methoxide ion.

Materials:

-

4-Chloronicotinic acid

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for work-up and purification

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloronicotinic acid (1 equivalent) in anhydrous methanol.

-

Reagent Addition: To the stirred solution, add sodium methoxide (1.5 - 2.0 equivalents). If using solid sodium methoxide, add it portion-wise to control any exotherm.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the product.

-

Isolation: Filter the precipitated solid and wash with a small amount of cold deionized water.

-

Purification: The crude product can be recrystallized from a suitable solvent such as ethanol/water to afford pure this compound.

-

Drying: Dry the purified product under vacuum.

Protocol 2: Synthesis from 4-Hydroxynicotinic Acid via O-Methylation

This protocol details the O-methylation of 4-hydroxynicotinic acid using dimethyl sulfate as the methylating agent and a mild base. This method is based on analogous procedures for the methylation of hydroxybenzoic acids, which have been shown to be high-yielding.[1]

Materials:

-

4-Hydroxynicotinic acid

-

Dimethyl sulfate (DMS)

-

Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

-

Anhydrous acetone or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxynicotinic acid (1 equivalent) and sodium bicarbonate (2-3 equivalents) in anhydrous acetone.

-

Reagent Addition: To the stirred suspension, add dimethyl sulfate (1.2 - 1.5 equivalents) dropwise at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Mandatory Visualization

Caption: Synthetic routes to this compound.

References

Application Notes and Protocols for the Step-by-Step Synthesis of 4-Methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxynicotinic acid, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented, starting from either 4-chloronicotinic acid or 4-hydroxynicotinic acid. The protocols include step-by-step instructions, reagent quantities, reaction conditions, and purification methods. Additionally, this guide includes characterization data, safety precautions, and diagrams to illustrate the experimental workflows.

Introduction

This compound (CAS No. 10177-31-8) is a pyridine derivative incorporating both a carboxylic acid and a methoxy group.[1][2][3][4] This structural motif is of significant interest in the development of novel therapeutic agents due to the electronic properties conferred by the methoxy group and the hydrogen bonding capabilities of the carboxylic acid and the pyridine nitrogen. This document outlines two reliable methods for the laboratory-scale synthesis of this compound, providing researchers with the necessary details to produce it for further investigation.

Synthesis Protocols

Two viable synthetic pathways for the preparation of this compound are detailed below. The choice of route may depend on the availability and cost of the starting materials.

Route 1: From 4-Chloronicotinic Acid

This route involves a nucleophilic aromatic substitution reaction where the chloro group at the 4-position of the pyridine ring is displaced by a methoxy group from sodium methoxide.

Route 2: From 4-Hydroxynicotinic Acid

This pathway follows a three-step sequence:

-

Esterification: Protection of the carboxylic acid group as a methyl ester.

-

Williamson Ether Synthesis: Methylation of the hydroxyl group.

-

Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.

Experimental Protocol 1: Synthesis of this compound from 4-Chloronicotinic Acid

This single-step protocol offers a direct conversion to the desired product.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloronicotinic Acid | 157.56 | 5.0 g | 31.7 mmol |

| Sodium Methoxide | 54.02 | 2.6 g | 48.1 mmol |

| Methanol (anhydrous) | 32.04 | 50 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | For washing | - |

| Water (deionized) | 18.02 | For work-up | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (31.7 mmol) of 4-chloronicotinic acid in 50 mL of anhydrous methanol.

-

Addition of Base: To the stirred solution, add 2.6 g (48.1 mmol) of sodium methoxide in portions.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 50 mL of water.

-

Carefully acidify the aqueous solution to pH 4 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

-

Expected Yield:

Approximately 70-80%.

Experimental Protocol 2: Synthesis of this compound from 4-Hydroxynicotinic Acid

This three-step protocol involves protection, methylation, and deprotection.

Step 1: Esterification of 4-Hydroxynicotinic Acid

Reaction Scheme:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxynicotinic Acid | 139.11 | 5.0 g | 35.9 mmol |

| Methanol (anhydrous) | 32.04 | 100 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |

| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | For extraction | - |

| Anhydrous Sodium Sulfate | 142.04 | For drying | - |

-

Reaction Setup: Suspend 5.0 g (35.9 mmol) of 4-hydroxynicotinic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

-

Acid Addition: Carefully add 2 mL of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 12-16 hours, or until the starting material is consumed (monitored by TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

-

Isolation:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain methyl 4-hydroxynicotinate.

-

Approximately 85-95%.

Step 2: O-Methylation of Methyl 4-Hydroxynicotinate (Williamson Ether Synthesis)

Reaction Scheme:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (from previous step) | Moles |

| Methyl 4-hydroxynicotinate | 153.14 | ~4.7 g | ~30.7 mmol |

| Potassium Carbonate | 138.21 | 6.4 g | 46.3 mmol |

| Methyl Iodide | 141.94 | 2.9 mL (6.6 g) | 46.5 mmol |

| Acetone (anhydrous) | 58.08 | 75 mL | - |

-

Reaction Setup: In a 150 mL round-bottom flask, dissolve the methyl 4-hydroxynicotinate from the previous step in 75 mL of anhydrous acetone.

-

Addition of Base and Reagent: Add 6.4 g (46.3 mmol) of anhydrous potassium carbonate, followed by the dropwise addition of 2.9 mL (46.5 mmol) of methyl iodide.

-

Reflux: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture and filter off the inorganic salts.

-

Wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product, methyl 4-methoxynicotinate, can be purified by column chromatography on silica gel if necessary.

Approximately 70-85%.

Step 3: Hydrolysis of Methyl 4-Methoxynicotinate

Reaction Scheme:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (from previous step) | Moles |

| Methyl 4-methoxynicotinate | 167.16 | ~4.3 g | ~25.7 mmol |

| Sodium Hydroxide | 40.00 | 1.2 g | 30.0 mmol |

| Water | 18.02 | 30 mL | - |

| Methanol | 32.04 | 15 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

-

Reaction Setup: Dissolve the methyl 4-methoxynicotinate from the previous step in a mixture of 15 mL of methanol and 30 mL of water in a 100 mL round-bottom flask.

-

Saponification: Add 1.2 g (30.0 mmol) of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

-

Work-up:

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 4 with concentrated hydrochloric acid in an ice bath to precipitate the product.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound.

-

Approximately 90-98%.

Characterization of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₃[1][2] |

| Molecular Weight | 153.14 g/mol [2] |

| CAS Number | 10177-31-8[1][2][3][4] |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available in searched literature. Similar compounds like 4-methoxybenzoic acid melt at 182-185 °C[5] and 5-methoxynicotinic acid at 235-237 °C.[6] |

| ¹H NMR (DMSO-d₆) | Expected peaks around: δ 8.6 (s, 1H, pyridine-H), δ 7.5-8.0 (m, 2H, pyridine-H), δ 3.9 (s, 3H, OCH₃). Note: Actual chemical shifts may vary. Data for similar compounds like 3-methoxybenzoic acid show peaks at δ 7.73, 7.63, 7.39, 7.16, and 3.87.[7] |

| ¹³C NMR (DMSO-d₆) | Expected peaks around: δ 166 (C=O), δ 160-165 (C-OCH₃), δ 110-150 (pyridine carbons), δ 56 (OCH₃). Note: Actual chemical shifts may vary. Data for similar compounds like 3-methoxybenzoic acid show peaks at δ 171.8, 159.6, 130.6, 129.6, 122.7, 120.5, and 55.5.[7] |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

4-Chloronicotinic acid and 4-hydroxynicotinic acid are irritants. Avoid inhalation and contact with skin and eyes.

-

Sodium methoxide is corrosive and reacts violently with water. Handle with care in a dry environment.

-

Methyl iodide is a carcinogen and should be handled with extreme caution.

-

Concentrated acids (sulfuric and hydrochloric) are highly corrosive. Add them slowly and with cooling.

Diagrams

Workflow for Synthesis of this compound from 4-Chloronicotinic Acid

Caption: A streamlined one-step synthesis of this compound.

Workflow for Synthesis of this compound from 4-Hydroxynicotinic Acid

Caption: A three-step synthesis of this compound via an ester intermediate.

References

Application Notes: Analytical Methods for the Characterization of 4-Methoxynicotinic Acid

Introduction:

4-Methoxynicotinic acid is a substituted pyridine carboxylic acid of interest in pharmaceutical and chemical research. As with any compound intended for drug development or advanced chemical synthesis, rigorous characterization is essential to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The methodologies described are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Principle: High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The concentration of the analyte is determined by comparing the peak area from the sample to that of a known standard.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a 1:1 mixture of acetonitrile and water to make a 1.0 mg/mL stock solution.

-

Prepare working standards and sample solutions by diluting the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or Photo Diode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a phosphate buffer (pH 2.0).[1] For Mass Spectrometry compatibility, the buffer can be replaced with 0.1% formic acid in water.[2]

-

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: UV at 239 nm.[1]

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time with that of a reference standard.

-

Calculate the purity of the sample using the area percent method.

-

For quantitative analysis, generate a calibration curve using standards of known concentrations.

-

Data Presentation:

| Parameter | Expected Value | Notes |

| Column Type | C18 (250 x 4.6 mm, 5 µm) | Standard for reverse-phase chromatography of polar analytes. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) | Gradient elution may be required to resolve impurities. |

| Retention Time (t_R) | To be determined experimentally | Highly dependent on exact mobile phase composition and gradient. |

| Detection Wavelength | 239 nm | Optimal wavelength for detecting the pyridine chromophore.[1] |

| Linearity (r²) | > 0.998 | Expected for a validated quantitative method. |

| LOD / LOQ | To be determined experimentally | Method-specific; typically in the ng/mL range. |

Workflow Visualization:

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. Organic acids like this compound are not suitable for direct GC-MS analysis due to their low volatility and high polarity.[4] Therefore, a derivatization step is mandatory to convert the carboxylic acid group into a more volatile ester or silyl ester, making it amenable to GC analysis.[4][5] The mass spectrometer then fragments the derivatized molecule, providing a unique mass spectrum that acts as a molecular fingerprint.

Experimental Protocol:

-

Sample Preparation & Derivatization:

-

Place approximately 1 mg of the sample in a reaction vial and evaporate to complete dryness under a stream of nitrogen.

-

Step 1: Methoximation (Optional, for keto-acids): While not a keto-acid, this step can be included if related impurities are expected. Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL), vortex, and heat at 60°C for 60 minutes.[6]

-

Step 2: Silylation: Cool the sample to room temperature. Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization of the carboxylic acid group.[4]

-

Cool the vial to room temperature before injection.

-

-

Instrumentation and Conditions:

-

GC-MS System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector, operated in splitless mode at 260°C.[7]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

-

Data Analysis:

-

Identify the peak corresponding to the trimethylsilyl (TMS) derivative of this compound.

-

Confirm the identity by comparing the acquired mass spectrum with a reference library or by interpreting the fragmentation pattern.

-

Data Presentation:

| Parameter | Expected Value | Notes |

| Derivatization Agent | BSTFA + 1% TMCS | Silylates the acidic proton to increase volatility. |

| Molecular Ion (M+) of TMS derivative | m/z 225 | Calculated for C₁₀H₁₅NO₃Si. |

| Key Fragment Ions (m/z) | To be determined experimentally | Expected fragments include [M-15]⁺ (loss of CH₃) and others related to the pyridine ring and TMS group. |

| GC Retention Time (t_R) | To be determined experimentally | Dependent on the specific temperature program and column. |

Workflow Visualization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number and types of hydrogen atoms and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR will confirm the presence of the pyridine ring, the methoxy group, and the carboxylic acid proton, as well as their specific connectivity.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.[8]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.[9]

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Nuclei: ¹H (Proton) and ¹³C (Carbon-13).

-

Solvent: DMSO-d₆.

-

Temperature: 25°C.

-

¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.[3]

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine relative proton counts.

-

Assign peaks to the corresponding protons and carbons in the molecule based on chemical shift, multiplicity, and integration.

-

Data Presentation:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.5 | Singlet | 1H | H-2 (Pyridine) | |

| ~8.2 | Doublet | 1H | H-6 (Pyridine) | |

| ~7.0 | Doublet | 1H | H-5 (Pyridine) | |

| ~3.9 | Singlet | 3H | -OCH₃ | |

| ¹³C NMR | ~168 | Singlet | - | -COOH |

| ~165 | Singlet | - | C-4 (Pyridine) | |

| ~152 | Singlet | - | C-6 (Pyridine) | |

| ~150 | Singlet | - | C-2 (Pyridine) | |

| ~125 | Singlet | - | C-3 (Pyridine) | |

| ~108 | Singlet | - | C-5 (Pyridine) | |

| ~56 | Singlet | - | -OCH₃ |

Note: Predicted shifts are based on analogous structures like 4-methoxybenzoic acid and nicotinic acid derivatives; actual values must be confirmed experimentally.[8][10]

Workflow Visualization:

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the vibrational energies of the chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule's functional groups, such as the carboxylic acid (O-H and C=O bonds) and the methoxy group (C-O bond) in this compound.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet Method: Mix approximately 1-2 mg of the this compound sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-